molecular formula C23H21F3N4O7 B2795112 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate CAS No. 1396885-91-8

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate

Cat. No. B2795112
CAS RN: 1396885-91-8
M. Wt: 522.437
InChI Key: AYYYVHZMNGCUCI-UHFFFAOYSA-N
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Description

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C23H21F3N4O7 and its molecular weight is 522.437. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Properties : A study conducted by Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which showed significant antibacterial activity (K. Ramalingam et al., 2019).

  • Synthesis and QSAR Studies : Desai et al. (2008) conducted synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines as potential antibacterial agents, demonstrating their moderate to good activity against bacteria (N. Desai et al., 2008).

  • Antimicrobial and Hemolytic Agents : A paper by Rehman et al. (2016) discussed the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, revealing their activity as antimicrobial and hemolytic agents (A. Rehman et al., 2016).

  • Synthesis, Spectral Analysis, and Anti-Bacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and conducted spectral analysis and anti-bacterial studies, finding moderate to talented antibacterial activity (H. Khalid et al., 2016).

  • NMR Study of a Novel 1,3,4-Oxadiazole Derivative : Li Ying-jun (2012) reported the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, with detailed structural determination by NMR techniques (Li Ying-jun, 2012).

  • Design, Synthesis, Characterization of Novel Benzophenone Fused Azetidinone Derivatives : Venkataravanappa et al. (2022) described the synthesis of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues with antimicrobial activities, demonstrating good inhibition against tested bacterial and fungal strains (Lakshmi Ranganatha Venkataravanappa et al., 2022).

  • Synthesis and Anticonvulsant Evaluation of Indoline Derivatives : Nath et al. (2021) explored the anticonvulsant activities of functionalized aryloxadiazole amine and benzothiazole acetamide derivatives, demonstrating significant anticonvulsant activity in various models (R. Nath et al., 2021).

  • In Silico Approach Towards Drug-likeness and Microbial Investigation : Pandya et al. (2019) synthesized a library of 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids, showing good to moderate activity against bacterial strains (K. Pandya et al., 2019).

  • Synthesis, Characterization and Antimicrobial Activity : Yata and Talagadadivi (2014) synthesized 4-phenyl-9-(5-phenyl-[1,3,4-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-diones, demonstrating antimicrobial activity (Mahipal Reddy Yata et al., 2014).

For4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate" encompass a variety of areas, primarily focusing on the synthesis and evaluation of its derivatives for potential antibacterial and antimicrobial properties. Here are the key findings:

Antibacterial and Antimicrobial Properties

  • Synthesis and Antibacterial Activity : A study by Ramalingam, Ramesh, and Sreenivasulu (2019) involved the synthesis of derivatives related to the 1,3,4-oxadiazole class, focusing on their significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

  • Antimicrobial and Hemolytic Agents : A similar study conducted in 2016 by Rehman et al. synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which demonstrated active antimicrobial properties against selected microbial species (Rehman et al., 2016).

  • Antimicrobial Evaluation : Gul et al. (2017) reported on the synthesis of 1,3,4-oxadiazole compounds, which were active against various microbial species, demonstrating their potential as antimicrobial agents (Gul et al., 2017).

  • Anti-bacterial Study of N-substituted Derivatives : Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of 1,3,4-oxadiazole, which exhibited moderate to significant antibacterial activity (Khalid et al., 2016).

Other Applications

  • NMR Study of Derivatives : Li Ying-jun (2012) conducted an NMR study on a novel 1,3,4-Oxadiazole derivative, providing insights into the structural aspects of these compounds (Li Ying-jun, 2012).

  • In Silico Approach for Drug-likeness : Pandya et al. (2019) synthesized and characterized a library of related compounds, investigating their in silico ADME prediction properties and in vitro antibacterial and antifungal activity (Pandya et al., 2019).

  • Synthesis and Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized benzamides based on the 1,3,4-oxadiazole framework, evaluating their anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

properties

IUPAC Name

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3.C2H2O4/c22-21(23,24)30-17-8-6-16(7-9-17)25-19(29)13-28-11-15(12-28)20-26-18(27-31-20)10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-9,15H,10-13H2,(H,25,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYYVHZMNGCUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate

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